molecular formula C14H10ClFO2 B8438592 (4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone

(4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone

Cat. No. B8438592
M. Wt: 264.68 g/mol
InChI Key: SJTIWBCZILZZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C14H10ClFO2 and its molecular weight is 264.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

(4-chloro-2-methoxyphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H10ClFO2/c1-18-13-8-10(15)4-7-12(13)14(17)9-2-5-11(16)6-3-9/h2-8H,1H3

InChI Key

SJTIWBCZILZZQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl iodide (1.10 mL) was added to a suspension of (4-chloro-2-hydroxyphenyl)(4-fluorophenyl)methanone (3.00 g) and potassium carbonate (3.30 g) in N,N-dimethylformamide (50 mL) and the mixture was stirred at room temperature for 2.5 hours. The reaction solution was filtered through Celite and the filtrate was poured into an aqueous saturated ammonium chloride solution. The mixture was extracted with ethyl acetate and the organic layer was washed successively with water and brine, dried over sodium sulfate and concentrated in vacuo. The resultant residue was purified by column chromatography on silica gel (Solvent: n-hexane/ethyl acetate=30/1) to give the titled compound (2.95 g) as a pale yellow powder.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
(4-chloro-2-hydroxyphenyl)(4-fluorophenyl)methanone
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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